Differential Inhibition of PDE4B by 3-Aminoisoquinoline Scaffold
While direct inhibitory data for 3-Aminoisoquinoline-7-carboxylic acid is not available, the 3-aminoisoquinoline scaffold has been identified as a selective PDE4B inhibitor. This provides a strong class-level inference for its potential. [1] The most potent derivative, compound 089, demonstrated an IC50 of 2.5 μM against PDE4B and 1.6 μM against HCT-116 cells. [1] This contrasts with the lack of reported PDE4B inhibition for other aminoisoquinoline regioisomers, such as 5-Aminoisoquinoline-1-carboxylic acid.
| Evidence Dimension | PDE4B inhibition |
|---|---|
| Target Compound Data | Not directly reported (scaffold potent) |
| Comparator Or Baseline | Compound 089 (3-aminoisoquinoline derivative): PDE4B IC50 = 2.5 μM |
| Quantified Difference | Not applicable (class-level) |
| Conditions | In vitro enzymatic assay |
Why This Matters
This establishes the 3-aminoisoquinoline core as a privileged scaffold for PDE4B inhibition, a target in KRAS-mutant cancers, justifying its use as a starting point for SAR studies.
- [1] Lapa, G. B., et al. (2026). 3-Aminoisoquinolines inhibit selectively phosphodiesterase 4B in KRAS-mutated colorectal cancer cell lines in-vitro and in-vivo. *Anti-Cancer Drugs*, 37(4), 315-324. View Source
